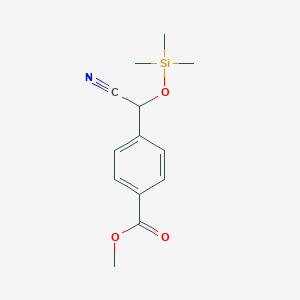
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate is an organic compound with the molecular formula C13H17NO3Si. It is a derivative of benzoic acid and contains a cyano group, a trimethylsilyloxy group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate typically involves the reaction of 4-cyanobenzoic acid with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the trimethylsilyloxy group can act as a protecting group in synthetic chemistry. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: This compound is similar in structure but lacks the trimethylsilyloxy group.
Methyl 4-(cyanomethyl)benzoate: This compound has a cyanomethyl group instead of the cyano(trimethylsilyloxy)methyl group.
Uniqueness
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate is unique due to the presence of the trimethylsilyloxy group, which imparts specific reactivity and stability to the molecule. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
Molecular Formula |
C13H17NO3Si |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
methyl 4-[cyano(trimethylsilyloxy)methyl]benzoate |
InChI |
InChI=1S/C13H17NO3Si/c1-16-13(15)11-7-5-10(6-8-11)12(9-14)17-18(2,3)4/h5-8,12H,1-4H3 |
InChI Key |
KYRBFAWFBATXIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















